molecular formula C8H12N2O2S B1597150 N-(5-amino-2-methylphenyl)methanesulfonamide CAS No. 56288-93-8

N-(5-amino-2-methylphenyl)methanesulfonamide

Cat. No. B1597150
CAS RN: 56288-93-8
M. Wt: 200.26 g/mol
InChI Key: GQZVKPMCUDEXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-amino-2-methylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 56288-93-8 . It has a molecular weight of 200.26 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-amino-2-methylphenyl)methanesulfonamide . The InChI code is 1S/C8H12N2O2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-(5-amino-2-methylphenyl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Photocatalytic Treatment of Pollutants

Methanesulfonamide derivatives have been explored for their photocatalytic properties, particularly in the oxidation of sulfur compounds like methanethiol (MSH), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS). These compounds are often by-products of industrial processes and contribute to pollution. Research indicates that photocatalytic treatment using TiO2-based materials or alternative photosensitizers can effectively oxidize these pollutants, highlighting the environmental applications of methanesulfonamide derivatives in reducing harmful and malodorous effects in industrial and water treatment plants (Cantau et al., 2007).

Anesthesia in Veterinary Medicine

Tricaine methanesulfonate (TMS) is a widely used anesthetic in fish for research, marking, or transport purposes. Understanding its proper use, including storage, preparation, and administration, is crucial for minimizing its impact on fish viability and physiological data integrity. This application underscores the role of methanesulfonamide derivatives in veterinary medicine and research, ensuring the welfare of aquatic organisms during experimental procedures (Carter et al., 2010).

Methanotrophic Bacteria Research

The potential biotechnological applications of methanotrophic bacteria, capable of using methane as their sole carbon source, are vast. Research has shown that methanotrophs can produce valuable products like single-cell protein, biopolymers, and lipids using methane, highlighting an innovative approach to environmental sustainability. Methanesulfonamide derivatives' roles in these processes, through modulation of microbial pathways or as part of the metabolic interactions, exemplify their importance in research aimed at valorizing methane as a resource (Strong et al., 2015).

Catalysis and Energy Production

Research into the homogeneous functionalization of methane into more valuable compounds has been a significant area of investigation. Methanesulfonamide derivatives can play roles in these catalytic processes, either as catalysts or intermediates, contributing to the development of cleaner, less expensive processes for utilizing natural gas reserves. This application is critical for advancing sustainable energy production and chemical manufacturing (Gunsalus et al., 2017).

Environmental Impact and Health Concerns

Sulfonamide compounds, a class of synthetic antibiotics, have been identified in the environment, leading to concerns about their impact on microbial populations and potential hazards to human health. The presence of these compounds, derived mainly from agricultural activities, underscores the need for research into their environmental fate and effects. Such studies are crucial for assessing the risks associated with these compounds and developing strategies for mitigating their impact (Gulcin & Taslimi, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVKPMCUDEXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378943
Record name N-(5-amino-2-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-methylphenyl)methanesulfonamide

CAS RN

56288-93-8
Record name N-(5-amino-2-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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